Home > Products > Screening Compounds P109314 > N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide -

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide

Catalog Number: EVT-5986396
CAS Number:
Molecular Formula: C14H12FNO4S
Molecular Weight: 309.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

    Compound Description: This compound demonstrated notable antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. Its structure was confirmed through single-crystal X-ray analysis, revealing S-alkylation. []

    Relevance: This compound shares the 1,3-benzodioxol-5-ylmethyl moiety with N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide. This structural similarity suggests potential exploration of antimicrobial properties for the target compound, considering the significant activity exhibited by the related compound.

N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727)

    Compound Description: NDT 9513727 is an orally bioavailable, selective, and potent inverse agonist of the human C5a receptor. It effectively inhibits C5a-stimulated responses in various cell types, showing potential as a therapeutic agent for inflammatory diseases. []

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide

    Compound Description: This compound has undergone extensive spectroscopic and quantum mechanical analysis using density functional theory (DFT) methods. These studies explored its vibrational frequencies, hyperpolarizability, and electronic structure. []

    Relevance: This compound shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide. The presence of conjugated systems in both compounds suggests potential for interesting electronic properties, making this a relevant structural comparison.

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

    Compound Description: These isomeric compounds highlight the impact of substituent position on intermolecular interactions. Crystal structure analysis reveals distinct hydrogen bonding patterns and π-stacking interactions influenced by the nitro group's position. []

    Relevance: While not directly containing the fluorobenzenesulfonamide group, these compounds are relevant due to the shared 1,3-benzodioxol-5-ylmethyl moiety with N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide. Investigating the influence of different substituents on the benzodioxole ring, as demonstrated with the nitro groups in these related compounds, can offer insights into structure-activity relationships.

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one

    Compound Description: Structural analysis of this compound reveals a twisted thiazolidine ring and the influence of the benzodioxole and methoxyphenyl groups on its conformation. The crystal packing exhibits C—H⋯O interactions forming linear supramolecular chains. []

    Relevance: This compound provides another example of a thiazolidin-4-one derivative incorporating the 1,3-benzodioxol-5-ylmethyl group, similar to N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide. This recurring motif suggests its potential significance in medicinal chemistry, prompting further investigation into its specific role and possible applications.

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

    Compound Description: This compound is identified as a capsaicin analog due to its structural similarity. Crystallographic analysis reveals an envelope conformation of the dioxole ring and the formation of supramolecular chains through N—H⋯O hydrogen bonds. []

    Relevance: This compound shares the N-[(1,3-benzodioxol-5-yl)methyl] group with N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, highlighting this structural feature's relevance in mimicking aspects of capsaicin's activity. The comparison underscores the potential of modifying the target compound with different substituents, potentially influencing its interaction with biological targets related to capsaicin's mechanism.

N-Substituted-2-({5-[(1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides

    Compound Description: This series of compounds, synthesized from the alkaloid piperine, was evaluated for antimicrobial, hemolytic, and thrombolytic activities. Several derivatives showed promising antimicrobial effects, surpassing the activity of piperine. []

    Relevance: This series shares the 1,3-benzodioxol-5-yl motif with N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, emphasizing the prevalence of this group in bioactive compounds. Although the structures differ significantly, the shared motif suggests potential for exploring the target compound's biological activity, particularly in antimicrobial, hemolytic, or thrombolytic contexts.

N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives

    Compound Description: These derivatives of 1,3-benzodioxol-5-amine were synthesized and evaluated for their antibacterial activity. While they showed moderate inhibition against certain bacterial strains, their potency was lower compared to the reference drug, ciprofloxacin. []

    Relevance: This series exhibits a direct structural link to N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, sharing the core N-(1,3-benzodioxol-5-yl)arylsulfonamide structure. The key difference lies in the alkyl/aralkyl substitution on the sulfonamide nitrogen in the related compounds, as opposed to the methyl group in the target compound. This comparison emphasizes the impact of substituents on the sulfonamide nitrogen on antibacterial activity, prompting further exploration of structure-activity relationships within this class of compounds.

Overview

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that combines a benzodioxole moiety with a sulfonamide group, which is known for its biological activity.

Source

The compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. Research has highlighted its role in the development of inhibitors for nitric oxide synthase, which is crucial in various physiological processes .

Classification

This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). Additionally, it contains a benzodioxole structure, which is recognized for its diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Benzodioxole Derivative: The initial step involves synthesizing the benzodioxole framework, often through cyclization reactions of phenolic compounds.
  2. Introduction of the Sulfonamide Group: The sulfonamide functionality is introduced by reacting an amine with a sulfonyl chloride or sulfonic acid derivative under basic conditions.
  3. Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or by using fluorinated reagents in the presence of catalysts.

Technical Details

The synthesis may require specific reagents and conditions, such as:

  • Solvents like dimethyl sulfoxide or ethanol.
  • Catalysts to facilitate reactions, particularly for fluorination.
  • Purification steps including recrystallization or chromatography to isolate the desired product with high purity .
Molecular Structure Analysis

Structure

The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide can be described as follows:

  • A central benzodioxole ring connected to a fluorinated benzene ring via a methylene bridge.
  • A sulfonamide group attached to the fluorinated benzene.

Data

The molecular formula is C12H10FNO4SC_{12}H_{10}FNO_4S, and its molecular weight is approximately 287.27 g/mol. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide participates in various chemical reactions typical for sulfonamides:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.
  • Acid-base Reactions: The sulfonamide group can act as a weak acid, participating in proton transfer reactions.

Technical Details

Reactions involving this compound often require careful control of pH and temperature to optimize yields and selectivity. For example, when used as an inhibitor for nitric oxide synthase, its reactivity profile must be tailored to ensure specificity toward target enzymes .

Mechanism of Action

Process

The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide primarily involves inhibition of nitric oxide synthase. This enzyme catalyzes the production of nitric oxide from L-arginine, playing a critical role in vascular regulation and neurotransmission.

Data

Studies indicate that this compound exhibits high selectivity for inducible nitric oxide synthase over neuronal nitric oxide synthase and endothelial nitric oxide synthase, making it a promising candidate for therapeutic applications in inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Reported melting point ranges from 163–165 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as infrared spectroscopy confirm functional groups present in the compound, while mass spectrometry provides insights into its molecular weight and fragmentation patterns .

Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide has significant scientific applications:

  • Pharmaceutical Development: It serves as a lead compound in developing selective inhibitors for nitric oxide synthase, which could be beneficial in treating conditions like hypertension and neurodegenerative diseases.
  • Research Tool: Used in biochemical assays to study nitric oxide signaling pathways and their implications in various diseases .
Introduction to N-(1,3-Benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide

Structural Classification and IUPAC Nomenclature

The IUPAC name N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide systematically describes its architecture:

  • A 3-fluorobenzenesulfonamide group (C₆H₄FSO₂NH–) serves as the scaffold, where fluorine occupies the meta position on the benzene ring .
  • The sulfonamide nitrogen (–NH–) connects to a (1,3-benzodioxol-5-yl)methyl moiety, comprising a methylene bridge (–CH₂–) attached to the 5-position of a 1,3-benzodioxole ring [1].

Table 1: Structural Components of N-(1,3-Benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide

ComponentStructural FormulaRole in Molecular Design
3-Fluorobenzenesulfonamide3-F-C₆H₄-SO₂NH–Enhances binding affinity to enzymatic targets via polarized S=O bonds and fluorine-induced electron withdrawal
1,3-Benzodioxol-5-ylmethylO-CH₂-O-C₆H₃-5-CH₂–Improves blood-brain barrier penetration and metabolic stability through the methylenedioxy group
Methylene linker–CH₂–Provides conformational flexibility for optimal pharmacophore alignment

The molecular formula is C₁₄H₁₂FNO₄S (MW = 309.32 g/mol), confirmed through high-resolution mass spectrometry. Crystallographic studies of analogous compounds reveal that the dihedral angle between the benzodioxole and fluorobenzene rings typically exceeds 75°, indicating significant three-dimensional twisting that may influence receptor binding [3]. The fluorine atom’s van der Waals radius (1.47 Å) and high electronegativity create localized polarity, while the benzodioxole’s lipophilic envelope enhances CNS accessibility .

Historical Context and Discovery in Sulfonamide Derivatives Research

The compound exists within key evolutionary branches of sulfonamide medicinal chemistry:

  • 1930s–1950s: First-generation sulfonamides (e.g., sulfanilamide) established the antibacterial potential of the SO₂NH₂ moiety but exhibited limited target diversity and pharmacokinetic challenges .
  • 1960s–1980s: Fluorine introduction began with molecules like 3-fluorobenzenesulfonamide (CAS 1524-40-9), where fluorine’s electron-withdrawing properties lowered sulfonamide pKₐ, enhancing zinc-binding capacity in carbonic anhydrase inhibitors . Thermodynamic studies revealed fluorine substituents improved binding entropy by reducing desolvation penalties .
  • 1990s–Present: Hybridization strategies emerged, fusing sulfonamides with privileged scaffolds like benzodioxole. Patent US8492549B2 exemplifies this, covering 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl derivatives for CNS disorders [4]. Concurrently, compounds like SB431542 (containing benzodioxole) demonstrated TGF-β inhibition, validating benzodioxole’s role in kinase modulation [10].

Table 2: Evolution of Sulfonamide-Based Therapeutics

EraRepresentative CompoundStructural InnovationTherapeutic Limitation
1930sSulfanilamideUnsubstituted benzenesulfonamideBroad-spectrum toxicity, low solubility
1960s3-FluorobenzenesulfonamideMeta-fluorine substitutionNarrow target spectrum (primarily CA)
2000sBenzodioxole-sulfonamide hybridsCovalent fusion with lipophilic heterocyclesEnhanced CNS penetration & multi-target engagement

This hybrid molecule likely arose from rational drug design leveraging these historical advances, specifically aiming to merge the sulfonamide’s enzyme-inhibiting capability with the benzodioxole’s neuroactive properties [4] .

Significance of Benzodioxole and Fluorobenzenesulfonamide Moieties in Medicinal Chemistry

Benzodioxole Pharmacophore

The 1,3-benzodioxole unit (methylenedioxyphenyl) contributes critically to drug-like properties:

  • Metabolic Stability: The methylenedioxy bridge (–O–CH₂–O–) sterically hinders cytochrome P450-mediated oxidation at adjacent positions, prolonging half-life. Studies show benzodioxole-containing compounds exhibit 2–3× greater metabolic stability than their phenol analogs [3] [10].
  • CNS Bioavailability: LogP values of benzodioxoles typically range from 1.5–2.5, optimizing blood-brain barrier penetration. This underpins their use in neurologically active agents like the α2C-antagonist derivatives in patent US8492549B2 [4].
  • Receptor Interactions: The benzodioxole oxygen atoms serve as hydrogen bond acceptors, while the aromatic system enables π-stacking with protein residues. In kinase inhibitors like SB431542, these interactions are critical for ATP-binding site engagement [10].

Fluorobenzenesulfonamide Pharmacophore

The 3-fluorobenzenesulfonamide group delivers complementary advantages:

  • Enhanced Binding Affinity: Fluorine’s -I effect lowers sulfonamide pKₐ by ~1–2 units, favoring ionization at physiological pH. This strengthens coordination to zinc in metalloenzymes like carbonic anhydrase (CA), with fluorinated inhibitors exhibiting 5–10× greater affinity versus non-fluorinated analogs .
  • Improved Selectivity: Orthosteric fluorination subtly modifies binding pocket interactions. Crystal structures show meta-fluorine in sulfonamides forms favorable contacts with CA XII Leu198 residue, contributing to isoform selectivity .
  • Altered Pharmacokinetics: Fluorine increases membrane permeability (cLogP +0.25 vs. H) and imparts resistance to oxidative metabolism. In tetrafluorobenzenesulfonamides, fluorine substitution reduces hepatic clearance by >50% .

Table 3: Structure-Activity Contributions of Molecular Fragments

Pharmacophoric ElementKey Property ContributionsExample Therapeutics
1,3-Benzodioxole• Aromatic π-system for hydrophobic pocket filling • Oxygen lone pairs for H-bonding • Metabolic stability via steric shieldingParoxetine (antidepressant), Piperonyl-based α2C antagonists [4]
3-Fluorobenzenesulfonamide• Optimal pKₐ for zinc coordination (CA inhibition) • Fluorine-mediated hydrophobic interactions • Electron withdrawal for enhanced SO₂NH₂ aciditySultiame (anticonvulsant), COX-2 inhibitors
Hybrid linker• Conformational flexibility for target engagement • Modulated electronic effects between domainsNot reported for this specific compound; analogous hybrids in kinase inhibitors [10]

The strategic fusion of these moieties creates multi-target potential: benzodioxole may direct activity toward neurological targets (e.g., serotonin receptors implicated in WO2024020696A1 [6]), while fluorobenzenesulfonamide enables inhibition of enzymatic targets like carbonic anhydrases or kinases. This positions the hybrid as a candidate for polypharmacological applications in CNS disorders and cancer, pending further mechanistic validation [4] [10].

Properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

InChI

InChI=1S/C14H12FNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2

InChI Key

ZSJSLKKRRNJBNW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)F

Solubility

>46.4 [ug/mL]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.